molecular formula C17H18F2N4O2 B2862329 2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide CAS No. 1708113-43-2

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide

Cat. No. B2862329
CAS RN: 1708113-43-2
M. Wt: 348.354
InChI Key: MRWCVKLVSWYIFO-UHFFFAOYSA-N
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Description

“2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide” is a non-polymer compound with a molecular weight of 348.347 . It is also known as ACY-1083, a selective and brain-penetrating HDAC6 inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H18F2N4O2 . The Isomeric SMILES representation is c1ccc(cc1)C2(CCC(CC2)(F)F)Nc3ncc(cn3)C(=O)NO .

It is soluble in DMSO at 200 mg/mL . The compound should be stored in a dry, dark place at -20°C for 1 year .

Scientific Research Applications

Chemical Synthesis and Isomerization

Research indicates that similar compounds to 2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide undergo various transformations and isomerizations under specific conditions. For instance, 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one, when reacted with alloxan, results in products demonstrating ring-ring tautomerism, a process where there is a structural rearrangement between different isomers (Ukhin et al., 2015). Similar isomerization has been observed in N-(Carbamoyl)-1-aryl-2,3,4,5,6,7-hexahydro-3-hydroxy-6,6-dimethyl-2,4-dioxo-1H-indole-3-carboxamides, which undergo a reversible isomerization to 5-(2-arylamino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-triones (Borodkin et al., 2015).

Synthesis of Heterocyclic Compounds

The compound under study is closely related to the synthesis of various heterocyclic compounds. For instance, ethyl 4,4-difluoro-4-phenoxyacetoacetate, a precursor to new heterocyclic compounds, facilitates the synthesis of derivatives like 6-hydroxypyrimidine and 6-hydroxypyrazolo[3,4-b]pyridine, which contain phenoxydifluoromethyl groups (Solodukhin et al., 2004). Similarly, the synthesis of 6-fluorinated 2-methylthio-4-methylpyrimidines from appropriate 2-mercapto derivatives has been achieved, highlighting the potential for creating biologically active compounds (Popova et al., 1999).

Antimicrobial and Anticancer Applications

Compounds structurally related to 2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide have demonstrated potential in antimicrobial and anticancer applications. For instance, a series of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized using green chemical techniques showed mild to moderate antimicrobial activity (Gupta et al., 2014). Additionally, the optimized 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivative formulated as nanoparticles exhibited good anticancer activity against cancer cell lines (Theivendren et al., 2018).

properties

IUPAC Name

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c18-17(19)8-6-16(7-9-17,13-4-2-1-3-5-13)22-15-20-10-12(11-21-15)14(24)23-25/h1-5,10-11,25H,6-9H2,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWCVKLVSWYIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide

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